4-Acetyl-3-chlorobenzonitrile

Descripción general

Descripción

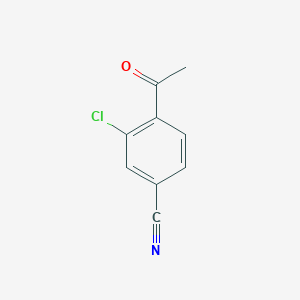

4-Acetyl-3-chlorobenzonitrile is a chemical compound that belongs to the class of benzene derivatives. It is characterized by the presence of an acetyl group, a chlorine atom, and a nitrile group attached to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3-chlorobenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-acetylbenzonitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetyl-3-chlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products:

Substitution: Derivatives with different functional groups replacing the chlorine atom.

Reduction: 4-Acetyl-3-aminobenzonitrile.

Oxidation: 4-Acetyl-3-chlorobenzoic acid.

Aplicaciones Científicas De Investigación

4-Acetyl-3-chlorobenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Acetyl-3-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, its nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The acetyl group may also participate in acetylation reactions, modifying the function of proteins and other biomolecules .

Comparación Con Compuestos Similares

4-Acetylbenzonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

3-Chlorobenzonitrile: Lacks the acetyl group, reducing its potential for acetylation reactions.

4-Chloroacetophenone: Lacks the nitrile group, limiting its ability to participate in reactions involving nitrile functionalities.

Uniqueness: 4-Acetyl-3-chlorobenzonitrile is unique due to the presence of all three functional groups (acetyl, chlorine, and nitrile) on the benzene ring. This combination of functionalities allows it to participate in a diverse range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Actividad Biológica

4-Acetyl-3-chlorobenzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting research findings, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrile group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the acetyl group may participate in acetylation reactions, modifying the function of proteins and other biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown efficacy in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to activate apoptotic pathways through the modulation of key signaling molecules involved in cell cycle regulation and survival .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent against bacterial infections.

-

Evaluation of Anticancer Effects :

- In a study focusing on breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM).

- Mechanistic investigations revealed that the compound induced G1 phase cell cycle arrest and promoted apoptosis through caspase activation.

Data Table: Biological Activity Overview

Q & A

Q. Basic: What are the key synthetic routes for 4-Acetyl-3-chlorobenzonitrile, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves sequential functionalization of a benzonitrile precursor. A common strategy includes:

Chlorination : Electrophilic substitution at the 3-position using Cl₂/FeCl₃ or SO₂Cl₂ under anhydrous conditions .

Acetylation : Friedel-Crafts acylation at the 4-position with acetyl chloride and a Lewis acid (e.g., AlCl₃) at low temperatures (−10°C to 0°C) to minimize side reactions .

- Critical factors : Temperature control during acetylation is essential; higher temperatures promote undesired isomerization or over-acylation.

- Yield optimization : Solvent choice (e.g., dichloromethane vs. nitrobenzene) and stoichiometric ratios (1:1.2 substrate:acetyl chloride) improve efficiency.

Q. Advanced: How do electronic effects of the acetyl and chloro substituents influence the compound's reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing acetyl group (meta-directing) and chloro substituent (ortho/para-directing) create a polarized aromatic system, enabling regioselective reactivity:

- Suzuki-Miyaura Coupling : The chloro group undergoes Pd-catalyzed coupling with aryl boronic acids at the 3-position, while the acetyl group stabilizes intermediates via resonance .

- Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient ring facilitates substitution at the 4-position (para to Cl) under basic conditions (e.g., K₂CO₃/DMF) .

Data Insight : DFT calculations suggest the acetyl group lowers the LUMO energy by ~1.5 eV, enhancing electrophilicity at specific sites .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR :

- ¹H NMR : Acetyl protons appear as a singlet at δ 2.6–2.8 ppm; aromatic protons show splitting patterns dependent on substituent positions .

- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the carbonyl (C=O) appears at δ 195–205 ppm .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 193.0372 (calculated for C₉H₆ClNO⁺) confirms molecular weight .

- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., Cl vs. acetyl positioning) .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

Purity Issues : HPLC purity <95% may skew bioassay results. Validate via HPLC-MS with a C18 column (acetonitrile/water gradient) .

Solubility Variability : Use standardized solvents (e.g., DMSO for in vitro assays) and control for aggregation effects via dynamic light scattering .

Target Selectivity : Profile against off-target receptors (e.g., kinase panels) to distinguish specific vs. promiscuous binding .

Case Study : A 2020 study attributed conflicting IC₅₀ values (5 µM vs. 20 µM) to differences in assay pH (7.4 vs. 6.5), altering ionization of the nitrile group .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritant properties noted in SDS) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetyl chloride) .

- Waste Disposal : Collect in halogenated waste containers; incineration is recommended for full decomposition .

Q. Advanced: What computational methods predict the compound's interactions with cytochrome P450 enzymes?

Answer:

- Docking Studies : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN) to model binding poses. The acetyl group forms H-bonds with Thr309, while Cl engages in hydrophobic interactions with Phe304 .

- MD Simulations : AMBER force fields reveal stable binding over 100 ns trajectories, with RMSD <2.0 Å for the ligand-enzyme complex .

Validation : Compare with experimental IC₅₀ values from liver microsome assays to calibrate computational models .

Q. Basic: How does the compound's stability vary under different storage conditions?

Answer:

- Short-term : Stable at 4°C in amber vials (degradation <5% over 6 months).

- Long-term : Store at −20°C under argon to prevent hydrolysis of the nitrile group.

- Degradation Signs : Discoloration (yellow to brown) indicates oxidation; confirm via TLC (Rf shift from 0.7 to 0.5 in ethyl acetate/hexane) .

Q. Advanced: What strategies improve regioselectivity in derivatizing this compound?

Answer:

- Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the position ortho to the nitrile group, followed by electrophilic quenching (e.g., D₂O for deuteration) .

- Protection/Deprotection : Temporarily protect the acetyl group as a ketal (e.g., ethylene glycol/H⁺) to direct reactions to the chloro-substituted ring .

Q. Table 1: Comparative Reactivity of Substituents

| Position | Substituent | Directing Effect | Reactivity in SNAr |

|---|---|---|---|

| 3 | Cl | Ortho/Para | Moderate (σₚ = 0.23) |

| 4 | Acetyl | Meta | Low (σₚ = 0.50) |

Data derived from Hammett parameters and experimental kinetics .

Propiedades

IUPAC Name |

4-acetyl-3-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBNRCGQFNRSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.